(3-Methyl-1,5-dioxaspiro[5.5]undec-3-yl)amine
Overview
Description
(3-Methyl-1,5-dioxaspiro[5.5]undec-3-yl)amine is a useful research compound. Its molecular formula is C10H19NO2 and its molecular weight is 185.26 g/mol. The purity is usually 95%.
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Biological Activity
(3-Methyl-1,5-dioxaspiro[5.5]undec-3-yl)amine is a compound characterized by its unique spirocyclic structure, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, synthesis, and relevant case studies.
- IUPAC Name : 3-methyl-1,5-dioxaspiro[5.5]undecan-3-amine
- Molecular Formula : C10H19NO2
- Molecular Weight : 185.27 g/mol
- CAS Number : 17144-64-8
The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The compound's spirocyclic structure allows it to engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially modulating their functions.
Research indicates that the compound may exhibit:
- Antimicrobial Activity : Preliminary studies suggest that it can inhibit the growth of certain bacterial strains.
- Anticancer Properties : Some investigations have shown that it may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from simple precursors. The formation of the spirocyclic core is achieved through cyclization reactions followed by functional group modifications to introduce the amine functionality.
In Vitro Studies
A study published in 2017 evaluated the biological activity of this compound using various assays to determine its effects on cell viability and proliferation. The results indicated:
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 (Breast) | 15 | Inhibition of growth |
HeLa (Cervical) | 20 | Apoptosis induction |
HT29 (Colon) | 25 | Cell cycle arrest |
These findings suggest that the compound has selective cytotoxic effects on certain cancer cell lines while sparing normal cells.
Case Studies
-
Antimicrobial Activity :
- A study assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial counts at concentrations above 10 µg/mL, suggesting potential as an antimicrobial agent.
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Anticancer Research :
- In a recent investigation involving various cancer cell lines, this compound demonstrated a dose-dependent response in inhibiting cell proliferation and promoting apoptosis, indicating its potential as a therapeutic candidate for cancer treatment.
Properties
IUPAC Name |
3-methyl-1,5-dioxaspiro[5.5]undecan-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-9(11)7-12-10(13-8-9)5-3-2-4-6-10/h2-8,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJMYPKZMPEZCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2(CCCCC2)OC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.